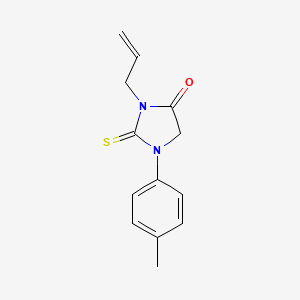
3-allyl-1-(4-methylphenyl)-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-allyl-1-(4-methylphenyl)-2-thioxo-4-imidazolidinone is a chemical compound that belongs to the class of imidazolidinones. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
科学的研究の応用
3-allyl-1-(4-methylphenyl)-2-thioxo-4-imidazolidinone has been extensively studied for its potential applications in medicine. It has been shown to possess antimicrobial, antifungal, and antiviral properties. It has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells. Moreover, it has been investigated for its potential use as an anti-inflammatory agent.
作用機序
The mechanism of action of 3-allyl-1-(4-methylphenyl)-2-thioxo-4-imidazolidinone is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It may also act by inducing oxidative stress and disrupting cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in the body. It has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It has also been shown to possess antiviral activity by inhibiting viral replication. Moreover, it has been found to induce apoptosis in cancer cells by activating caspase enzymes.
実験室実験の利点と制限
One of the advantages of using 3-allyl-1-(4-methylphenyl)-2-thioxo-4-imidazolidinone in lab experiments is its broad-spectrum antimicrobial activity. It can be used to study the effects of antimicrobial agents on various microorganisms. However, its limitations include its low solubility in water, which can make it difficult to work with in aqueous solutions. Moreover, its potential toxicity at high concentrations may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-allyl-1-(4-methylphenyl)-2-thioxo-4-imidazolidinone. One area of research could be the development of new synthetic methods to improve the yield and purity of the compound. Another area of research could be the investigation of its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases such as arthritis. Moreover, its potential use as an anticancer agent could be further explored by studying its effects on different types of cancer cells. Finally, its potential use in agriculture as a natural pesticide could be investigated further.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields such as medicine, agriculture, and material science. Its broad-spectrum antimicrobial activity, antiviral properties, and anticancer activity make it a promising candidate for further research. However, its limitations such as low solubility and potential toxicity at high concentrations must be taken into consideration. Future research in this field could lead to the development of new drugs and materials with improved properties and applications.
合成法
The synthesis of 3-allyl-1-(4-methylphenyl)-2-thioxo-4-imidazolidinone can be achieved through various methods. One of the most commonly used methods involves the reaction of 4-methylbenzyl isothiocyanate with allylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with ethyl chloroformate to obtain the final product.
特性
IUPAC Name |
1-(4-methylphenyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-3-8-14-12(16)9-15(13(14)17)11-6-4-10(2)5-7-11/h3-7H,1,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAABQBLMMVPUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C2=S)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-chloro-5,7-dimethyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5773547.png)
![N'-[3-(benzyloxy)-4-methoxybenzylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5773551.png)
![3,4-dimethoxy-N'-{[(4-methylphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5773554.png)
![N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide](/img/structure/B5773561.png)
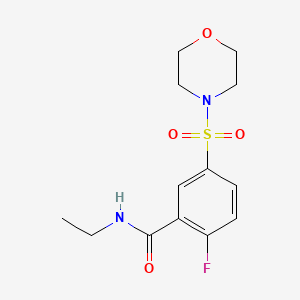
![N-cyclopropyl-6-ethyl-2-({3-[(4-fluorobenzyl)oxy]-4-methoxybenzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5773569.png)
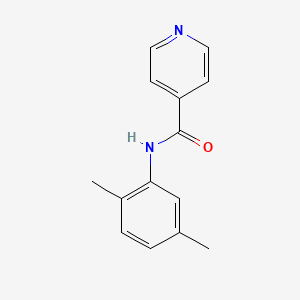
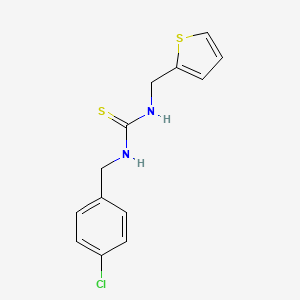
![N-[4-(dimethylamino)benzyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5773579.png)

![4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5773613.png)
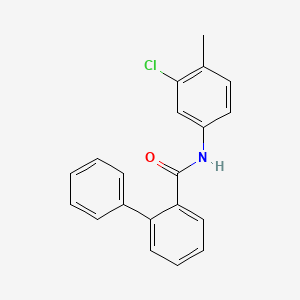
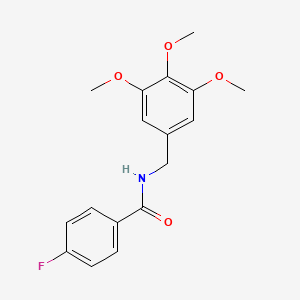
![2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B5773635.png)
